2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
CAS No.:
Cat. No.: VC10930486
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O3S2 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17) |
| Standard InChI Key | XWUAOPITKYYSAV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)CC=C)C |
Introduction
Structural and Nomenclature Characteristics
Core Architecture and Substituent Analysis
The compound features a thieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety. Key substituents include:
-
3-Allyl group: A propenyl chain (-CH₂CH=CH₂) at position 3, enhancing lipophilicity and enabling conjugation reactions.
-
5,6-Dimethyl groups: Methyl substituents at positions 5 and 6, influencing steric and electronic properties.
-
4-Oxo functionality: A ketone group at position 4, critical for hydrogen-bonding interactions.
-
Thioacetic acid side chain: A sulfanyl-acetic acid group (-S-CH₂-COOH) at position 2, providing acidity (pKa ≈ 3.5–4.2) and metal-chelating potential .
Table 1: Fundamental Chemical Identifiers
Physicochemical and Computational Properties
Experimental and Predicted Metrics
Experimental density measurements are unavailable, but analogous thienopyrimidines exhibit densities of 1.3–1.5 g/cm³ . Computed properties for the 6-ethyl analog (CAS 380453-43-0) include:
These values suggest moderate membrane permeability and compatibility with oral bioavailability frameworks.
Applications in Drug Discovery
Lead Optimization Strategies
The acetic acid side chain facilitates:
-
Prodrug Development: Esterification to improve bioavailability.
-
Metal Chelation: Potential for designing metalloenzyme inhibitors.
-
Bioconjugation: Coupling with antibodies or peptides for targeted therapies.
Future Directions
Unanswered Research Questions
-
ADME Profiling: Absorption/distribution studies are needed to assess pharmacokinetic behavior.
-
Target Deconvolution: Identification of primary molecular targets via chemoproteomics.
-
Formulation Development: Nanoencapsulation to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume